molecular formula C21H34O5 B153735 (Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid CAS No. 210978-26-0

(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid

Cat. No. B153735
CAS RN: 210978-26-0
M. Wt: 366.5 g/mol
InChI Key: CTXLUMAOXBULOZ-BKVRKCTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15(R)-15-methyl Prostaglandin D2 (15(R)-15-methyl PGD2) is a metabolically stable synthetic analog of PGD2. The physiological actions of PGD2 include regulation of sleep, lowering of body temperature, inhibition of platelet aggregation and relaxation of vascular smooth muscle. PGD2 mediates its effects by 2 distinct G-protein-coupled receptors, DP1 and CRTH2/DP2. 15(R)-15-methyl PGD2 is a potent, selective agonist for the CRTH2/DP2 receptor. The EC50 values for eosinophil CD11b expression, actin polymerization, and chemotaxis are 1.4, 3.8, and 1.7 nM, respectively, each of which is approximately 3-5 fold lower than those for PGD2. In contrast the EC50 for the DP1-mediated increase in platelet cAMP by 15(R)-15-methyl PGD2 is >10 µM.

Scientific Research Applications

Respiratory Research

In respiratory research, particularly in the study of asthma, 15®-15-methyl Prostaglandin D2 has been identified as a key player in airway inflammation. It acts through the prostaglandin D2 receptor 2 (DP2) pathway, contributing significantly to both atopic and non-atopic asthma . The compound’s role in activating type 2 innate lymphoid cells and eosinophils via the DP2 receptor has been a focal point of investigation, offering potential therapeutic targets for asthma treatment .

Immunopharmacology

15®-15-methyl Prostaglandin D2 exhibits agonist effects on human eosinophils and basophils, which are crucial in the body’s immune response, particularly in allergic reactions . Its ability to induce shape changes in eosinophils and actin polymerization suggests its importance in understanding and potentially controlling immune cell behavior.

Ophthalmology

In ophthalmology, research has explored the neuroprotective effects of prostaglandin D2 pathway-mediated compounds in rodent models of nonarteritic anterior ischemic optic neuropathy (NAION) . Understanding the role of 15®-15-methyl Prostaglandin D2 in such pathways could lead to novel treatments for optic nerve diseases.

Neuroscience

The compound has been studied for its potential effects on Schwann cells metabolism, which is crucial for nerve function and integrity . Prostaglandin D2 synthase, which is involved in the production of 15®-15-methyl Prostaglandin D2, plays a role in preserving myelin sheaths, indicating its significance in neurological health and disease.

Pharmacology

In pharmacology, 15®-15-methyl Prostaglandin D2 is recognized for its potent and selective agonist effects on the DP2 receptor . This has implications for drug development, particularly for conditions involving eosinophilic inflammation, such as asthma .

Biochemistry Research

The compound’s metabolites have been shown to activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils, suggesting that it may have a broader role in biochemistry research related to inflammatory diseases .

Dermatology

Although not directly related to 15®-15-methyl Prostaglandin D2, prostaglandin D2 and its metabolites play a role in skin diseases such as atopic dermatitis, influencing the activity of mast cells and T cells within the skin .

Industrial Applications

While specific industrial uses of 15®-15-methyl Prostaglandin D2 were not found, prostaglandins in general have various industrial applications, including their use in pharmaceuticals and cosmetics due to their biological activities .

Mechanism of Action

Target of Action

The primary targets of 15®-15-methyl Prostaglandin D2 are the Prostaglandin D2 receptor 2 (DP2) and Aldo-keto reductase family 1 member C3 . The DP2 receptor is mainly expressed by the key cells involved in type 2 immune responses, including T H 2 cells, type 2 innate lymphoid cells, and eosinophils .

Mode of Action

15®-15-methyl Prostaglandin D2 interacts with its targets, leading to significant changes in the cells. It induces significant inflammatory cell chemotaxis and degranulation via its interaction with the DP2 receptor . This interaction has serious consequences in the pulmonary milieu, including the release of pro-inflammatory cytokines and harmful cationic proteases .

Biochemical Pathways

The compound affects the Prostaglandin D2 receptor 2 pathway , which plays a significant role in the pathophysiology of asthma . Increased production of Prostaglandin D2 induces significant inflammatory cell chemotaxis and degranulation via its interaction with the DP2 receptor . This interaction leads to the release of pro-inflammatory cytokines and harmful cationic proteases, leading to tissue remodeling, mucus production, structural damage, and compromised lung function .

Pharmacokinetics

It is known that the compound is released upon activation of mast cells and is also synthesized by alveolar macrophages .

Result of Action

The action of 15®-15-methyl Prostaglandin D2 results in bronchoconstriction, platelet-activating-factor-inhibitory, and cytotoxic effects . It also leads to tissue remodeling, mucus production, structural damage, and compromised lung function in the pulmonary milieu .

Action Environment

The action of 15®-15-methyl Prostaglandin D2 is influenced by environmental factors. For instance, the release of Prostaglandin D2, a pro-inflammatory lipid mediator, is stimulated following both non-allergen-dependent (infections, physical stimuli or chemical stimuli) and allergen-dependent immune activation .

properties

IUPAC Name

(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-18,22,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,18+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXLUMAOXBULOZ-BKVRKCTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@](C)(/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

15(R)-15-methyl Prostaglandin D2

CAS RN

210978-26-0
Record name (5Z,9α,13E,15R)-9,15-Dihydroxy-15-methyl-11-oxoprosta-5,13-dien-1-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=210978-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid
Reactant of Route 2
(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid
Reactant of Route 3
(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid
Reactant of Route 4
(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid
Reactant of Route 5
(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid
Reactant of Route 6
(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid

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